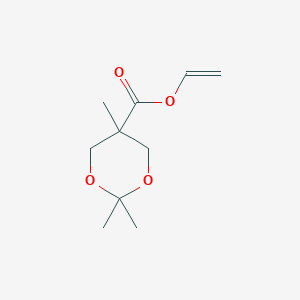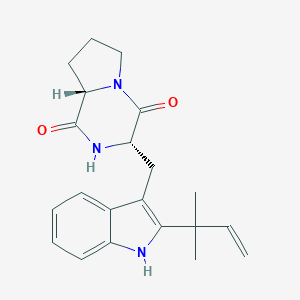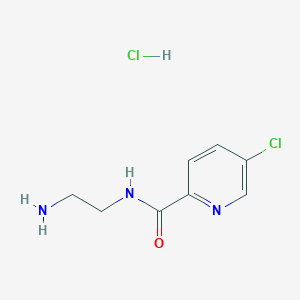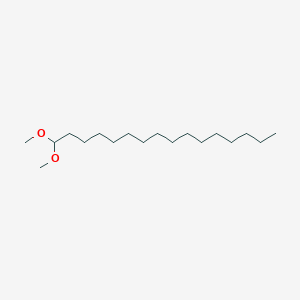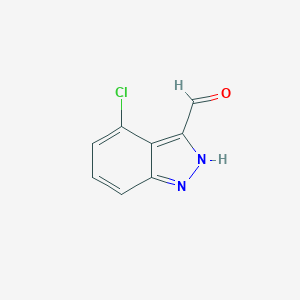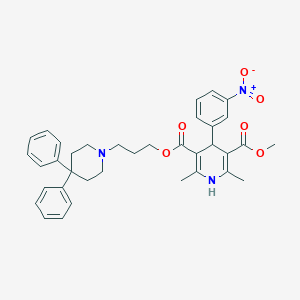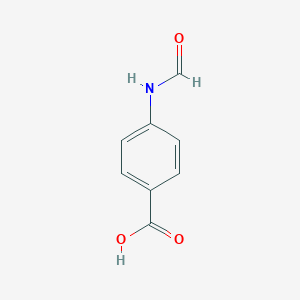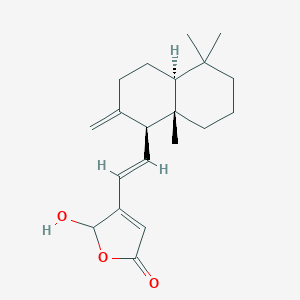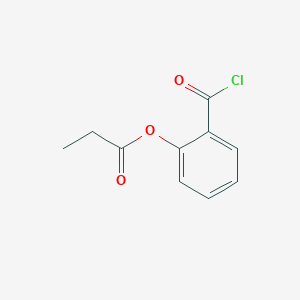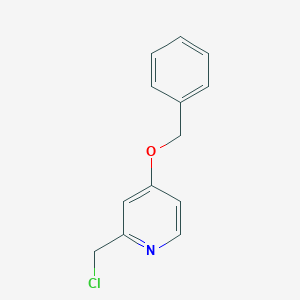
4-(Benzyloxy)-2-(chloromethyl)pyridine
概要
説明
4-(Benzyloxy)-2-(chloromethyl)pyridine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as 4-(Benzyloxy)-2-chloromethylpyridine or BOCMP and has a molecular formula of C12H11ClNO.
科学的研究の応用
BOCMP has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, BOCMP has been tested as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease (Wang et al., 2018). BOCMP has also been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells (Li et al., 2019).
In materials science, BOCMP has been used as a building block for the synthesis of various organic materials, including liquid crystals and polymers (Zhang et al., 2016). BOCMP has also been used as a precursor for the synthesis of other pyridine derivatives with potential applications in organic synthesis (Zhang et al., 2016).
作用機序
The mechanism of action of BOCMP is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In Alzheimer's disease, BOCMP has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine (Wang et al., 2018). In cancer cells, BOCMP has been shown to inhibit the activity of various enzymes involved in cell proliferation and survival (Li et al., 2019).
生化学的および生理学的効果
BOCMP has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity and the induction of apoptosis (programmed cell death) in cancer cells. BOCMP has also been shown to have neuroprotective effects in animal models of Alzheimer's disease (Wang et al., 2018).
実験室実験の利点と制限
The advantages of using BOCMP in lab experiments include its relatively simple synthesis method, high yield, and potential applications in various fields. However, the limitations of using BOCMP include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for research on BOCMP, including:
1. Further studies on the mechanism of action of BOCMP in Alzheimer's disease and cancer.
2. Development of new derivatives of BOCMP with improved properties for potential applications in medicinal chemistry and materials science.
3. Studies on the potential side effects of BOCMP and its derivatives in animal models and humans.
4. Investigation of the potential applications of BOCMP in other fields, such as agriculture and environmental science.
Conclusion
In conclusion, 4-(Benzyloxy)-2-(chloromethyl)pyridine is a chemical compound with potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. Further research is needed to fully understand its mechanism of action and potential side effects, but BOCMP shows promise as a potential inhibitor of acetylcholinesterase and anticancer agent.
特性
CAS番号 |
100375-81-3 |
|---|---|
製品名 |
4-(Benzyloxy)-2-(chloromethyl)pyridine |
分子式 |
C13H12ClNO |
分子量 |
233.69 g/mol |
IUPAC名 |
2-(chloromethyl)-4-phenylmethoxypyridine |
InChI |
InChI=1S/C13H12ClNO/c14-9-12-8-13(6-7-15-12)16-10-11-4-2-1-3-5-11/h1-8H,9-10H2 |
InChIキー |
YXPNGNMGUJXKHA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC(=NC=C2)CCl |
正規SMILES |
C1=CC=C(C=C1)COC2=CC(=NC=C2)CCl |
同義語 |
4-(BENZYLOXY)-2-(CHLOROMETHYL)PYRIDINE |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

